![molecular formula C16H12ClF3O3 B4847080 3-chloro-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde](/img/structure/B4847080.png)
3-chloro-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde
Overview
Description
3-chloro-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde is a chemical compound that has been widely used in scientific research due to its unique properties. Also known as CF3-Phenoxybenzaldehyde, it is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.75 g/mol. This compound has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 3-chloro-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde is not fully understood. However, it has been shown to inhibit the activity of protein kinases, which play a key role in regulating various cellular processes such as cell growth, differentiation, and apoptosis. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a key role in inflammation and pain.
Biochemical and Physiological Effects:
3-chloro-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, it has been shown to induce apoptosis in cancer cells and to increase the production of reactive oxygen species in cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde in lab experiments is its high potency and specificity towards protein kinases and COX-2. This makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 3-chloro-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde in scientific research. One direction is the development of more potent and selective inhibitors of protein kinases and COX-2 based on this compound. Another direction is the use of this compound as a fluorescent probe for the detection of reactive oxygen species in living cells. Additionally, the development of new synthetic methods for the preparation of this compound and its derivatives could lead to the discovery of new bioactive compounds with potential therapeutic applications.
Scientific Research Applications
3-chloro-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde has been widely used in scientific research due to its unique properties. It has been used as a starting material for the synthesis of various compounds, including inhibitors of protein kinases, anti-inflammatory agents, and antitumor agents. It has also been used as a fluorescent probe for the detection of reactive oxygen species and as a ligand for the development of metal-based catalysts.
properties
IUPAC Name |
3-chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3O3/c17-14-8-11(10-21)4-5-15(14)23-7-6-22-13-3-1-2-12(9-13)16(18,19)20/h1-5,8-10H,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDLEDRTCYIADG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCOC2=C(C=C(C=C2)C=O)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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